4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide
CAS No.:
Cat. No.: VC14765915
Molecular Formula: C18H21N5O2
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N5O2 |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide |
| Standard InChI | InChI=1S/C18H21N5O2/c1-25-18-11-10-16-21-20-15(23(16)22-18)8-5-9-17(24)19-13-12-14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12-13H2,1H3,(H,19,24) |
| Standard InChI Key | LAVJTMGAQVXZNF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NN2C(=NN=C2CCCC(=O)NCCC3=CC=CC=C3)C=C1 |
Introduction
4-(6-methoxytriazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide is a synthetic organic compound characterized by its complex molecular structure, which includes a triazole and pyridazine moiety. This compound is notable for its potential pharmacological properties, particularly in the field of medicinal chemistry. The presence of functional groups such as the amide and methoxy groups contributes to its chemical reactivity and biological activity.
Synthesis
The synthesis of 4-(6-methoxytriazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide typically involves several steps, although specific details are not readily available from reliable sources. Generally, the synthesis of similar compounds involves multi-step organic chemistry techniques, including the formation of the triazole-pyridazine core and subsequent functionalization with the phenethyl amine group.
Biological Activity and Potential Applications
Research indicates that compounds containing triazole and pyridazine functionalities exhibit a range of biological activities. Specifically, 4-(6-methoxytriazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide has shown potential as an anti-cancer agent. Studies on similar compounds have reported significant inhibitory effects against various cancer cell lines, suggesting that this compound may also possess anti-tumor activity.
Biological Activity Comparison
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-Amino-triazole | CHN | Antifungal |
| 6-Methoxy-triazolo[4,3-b]pyridazine | CHNO | Anticancer |
| 5-Methyl-triazolo[4,3-b]pyridazine | CHN | Antiviral |
| 4-(6-methoxytriazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide | Not specified | Potential anti-cancer |
Chemical Reactivity
The chemical reactivity of 4-(6-methoxytriazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide can be attributed to the presence of functional groups such as the amide and methoxy groups. These groups can participate in various reactions typical for amides and heterocyclic compounds, including nucleophilic substitution and condensation reactions.
Interaction Studies
Interaction studies involving this compound would likely focus on its binding affinity to various biological targets, such as kinases or other proteins involved in cancer progression. Techniques such as molecular docking studies and surface plasmon resonance could be employed to elucidate these interactions. Furthermore, in vitro assays would help determine its efficacy against specific cancer cell lines.
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